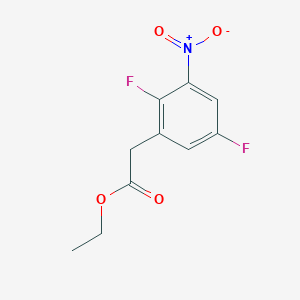

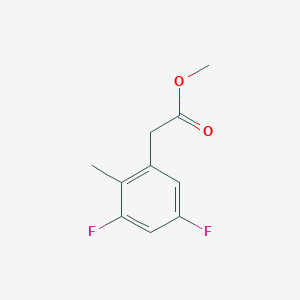

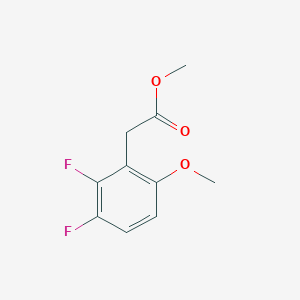

![molecular formula C18H28O9S B1413097 3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid CAS No. 2205504-91-0](/img/structure/B1413097.png)

3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid

Vue d'ensemble

Description

“3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid” is a chemical compound . It is also known as Tos-PEG5-acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique

Environmental and Health Impact Studies

Sulfur Chemistry in Acid Gas Treatment : Research emphasizes the significance of understanding sulfur chemistry in the treatment of acid gases, which contain harmful components such as benzene, toluene, and xylene. Advanced Claus process designs aim to capture more sulfur in the thermal stage, reducing operational costs and toxic gas emissions (Gupta, Ibrahim, & Shoaibi, 2016).

Biodegradation of Gasoline Ethers : The biodegradation and fate of gasoline ether oxygenates like ETBE in soil and groundwater were reviewed. The study includes the aerobic biodegradation pathways and the impact of co-contaminants on ETBE biodegradation, which is crucial for understanding the environmental fate of such compounds (Thornton et al., 2020).

Assessment of Antioxidant Capacity : A review focused on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, discussing the specifics and relevance of oxidation products in the assay, providing insights into the comparative analysis of antioxidants (Ilyasov et al., 2020).

Industrial and Chemical Applications

Sulfamic Acid in Industrial Cleaning : Sulfamic acid solutions are highlighted for their role in the removal of scales and metal oxides from metal and ceramic surfaces. The review discusses the use of organic compounds as corrosion inhibitors in such electrolytes, which is pivotal for protecting metal surfaces from corrosive damage (Verma & Quraishi, 2022).

Wastewater Treatment in Pesticide Industry : The study reviews treatment options for reclaiming wastewater produced by the pesticide industry, focusing on the removal of toxic pollutants from high-strength wastewater. The review underscores the importance of evaluating biological and granular activated carbon processes for treating pesticide-rich wastewater (Goodwin et al., 2018).

Mechanism of β-O-4 Bond Cleavage in Lignin : The paper reviews results on the acidolysis of β-O-4-type lignin model compounds, contributing to the understanding of the mechanism involved in the cleavage of these bonds, which is crucial for the effective processing and utilization of lignin (Yokoyama, 2015).

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O9S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-18(19)20/h2-5H,6-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOFBOGNBYCGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.